molecular formula C14H10N2O3 B2938696 4-(Benzyloxy)-3-nitrobenzonitrile CAS No. 142247-72-1

4-(Benzyloxy)-3-nitrobenzonitrile

Cat. No.: B2938696
CAS No.: 142247-72-1
M. Wt: 254.245
InChI Key: BTSSIVDGWYWPCP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-nitrobenzonitrile is a substituted benzonitrile derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the para position and a nitro (-NO₂) group at the meta position relative to the nitrile (-CN) functionality. This compound belongs to a class of aromatic nitriles widely used in pharmaceutical and agrochemical intermediates due to their reactivity and structural versatility . The benzyloxy group enhances lipophilicity, influencing solubility and bioavailability, while the nitro group contributes to electrophilic reactivity, enabling further functionalization .

Properties

IUPAC Name

3-nitro-4-phenylmethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c15-9-12-6-7-14(13(8-12)16(17)18)19-10-11-4-2-1-3-5-11/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSSIVDGWYWPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(Benzyloxy)-3-nitrobenzonitrile typically involves a multi-step process. One common method starts with the nitration of 4-(benzyloxy)benzonitrile to introduce the nitro group at the 3-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the benzyloxylation of 3-nitrobenzonitrile using benzyl chloride in the presence of a base such as potassium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

4-(Benzyloxy)-3-nitrobenzonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-(benzyloxy)-3-aminobenzonitrile, while oxidation of the benzyloxy group results in 4-(benzoyloxy)-3-nitrobenzonitrile.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-nitrobenzonitrile depends on its chemical structure and the specific context in which it is used. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. In biological systems, the nitro group can interact with cellular components, leading to oxidative stress and potential antimicrobial effects . The benzyloxy group can also participate in various interactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Applications
4-(Benzyloxy)-3-nitrobenzonitrile* C₁₄H₁₀N₂O₃ 278.25 g/mol -CN (1), -NO₂ (3), -OCH₂C₆H₅ (4) Pharmaceutical intermediates
4-Methoxy-3-nitrobenzonitrile C₈H₆N₂O₃ 178.15 g/mol -CN (1), -NO₂ (3), -OCH₃ (4) Organic synthesis, catalysis
3-Methoxy-4-nitrobenzonitrile C₈H₆N₂O₃ 178.15 g/mol -CN (1), -NO₂ (4), -OCH₃ (3) High-purity pharmaceutical intermediates
4-(2-Nitrophenoxy)benzonitrile C₁₃H₈N₂O₃ 252.22 g/mol -CN (1), -O-C₆H₄-NO₂ (2) (4) Laboratory chemical synthesis

*Note: The exact molecular weight of 4-(Benzyloxy)-3-nitrobenzonitrile is inferred from analogs in , and 10.

Key Observations:

Nitro Group Position: Meta-nitro substitution (as in the target compound) vs. para-nitro (e.g., 3-Methoxy-4-nitrobenzonitrile) influences electronic effects, directing electrophilic substitution reactions to specific sites .

Reactivity: Nitriles (-CN) serve as precursors for amines, carboxylic acids, or heterocycles. The nitro group (-NO₂) can be reduced to an amine (-NH₂), enabling further derivatization . Benzyloxy groups are susceptible to hydrogenolysis, offering a route to hydroxyl-substituted intermediates .

Notes:
  • Benzyloxy vs. Methoxy : Benzyloxy groups require protective strategies during synthesis, whereas methoxy groups are stable under most conditions .
  • Pharmaceutical Relevance : Nitrobenzonitriles are intermediates in kinase inhibitors and antibiotics. For example, 3-Methoxy-4-nitrobenzonitrile is used in high-purity APIs due to its predictable reactivity .

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